4'-(Hexyloxy)-3-piperidinopropiophenone hydrochloride
Description
4'-(Hexyloxy)-3-piperidinopropiophenone hydrochloride is a synthetic compound featuring a propiophenone backbone substituted with a piperidine ring at the 3-position and a hexyloxy group at the 4'-position of the phenyl ring. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmacological studies .
Properties
CAS No. |
5289-93-0 |
|---|---|
Molecular Formula |
C20H32ClNO2 |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C20H31NO2.ClH/c1-2-3-4-8-17-23-19-11-9-18(10-12-19)20(22)13-16-21-14-6-5-7-15-21;/h9-12H,2-8,13-17H2,1H3;1H |
InChI Key |
DCHWVEQDWXZLIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Hexyloxy)-3-piperidinopropiophenone hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of dihydropyridones using zinc/acetic acid.
Attachment of the Propiophenone Moiety: This step involves the coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to form tertiary propargylamines.
Introduction of the Hexyloxy Group: The hexyloxy group is introduced through an etherification reaction, where a hexyl alcohol reacts with the phenolic hydroxyl group of the intermediate compound.
Industrial Production Methods
Industrial production of 4’-(Hexyloxy)-3-piperidinopropiophenone hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-(Hexyloxy)-3-piperidinopropiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4’-(Hexyloxy)-3-piperidinopropiophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4’-(Hexyloxy)-3-piperidinopropiophenone hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.
Pathways Involved: It can modulate signaling pathways related to inflammation, pain, and cellular metabolism
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s piperidine ring contributes to electronic and steric effects, influencing receptor binding and reactivity in electrophilic aromatic substitution reactions .
Comparison Table
Detailed Comparisons
Piperidine vs. Triazole Core
- Triazole Derivatives (e.g., Compound 5f) : The triazole ring in 5f enhances receptor affinity due to its planar structure and hydrogen-bonding capabilities, contributing to its anticonvulsant potency (ED₅₀ = 37.3 mg/kg) and high protective index (PI = 11.3 vs. carbamazepine’s 6.4) .
- Piperidine Derivatives: Piperidine’s conformational flexibility may improve binding to diverse targets. For example, 3-piperidinopropiophenone HCl’s carbonyl group facilitates electrophilic reactions, enabling derivatization for drug development .
Substituent Effects
- In 5f, it reduces toxicity (TD₅₀ = 422.5 mg/kg) while maintaining efficacy .
- Methoxy Group : In 4-(3-methoxyphenyl)piperidine HCl, the smaller methoxy substituent offers moderate electron-donating effects but lower lipophilicity compared to hexyloxy .
Solubility and Pharmacokinetics
- Hydrochloride salts (e.g., 4'-(Hexyloxy)-3-piperidinopropiophenone HCl and 3-piperidinopropiophenone HCl) exhibit improved aqueous solubility, facilitating in vivo studies .
- The hexyloxy group’s lipophilicity may balance solubility and bioavailability, a critical consideration for CNS drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
